

What is the chemical structure of Mal-PEG1-Boc

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Compound of Interest

Compound Name: *Mal-PEG1-Boc*

Cat. No.: *B608829*

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An In-depth Technical Guide to **Mal-PEG1-Boc** Audience: Researchers, scientists, and drug development professionals.

Introduction

Mal-PEG1-Boc is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and drug delivery system development. It is composed of three key functional moieties: a maleimide group, a single polyethylene glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc) protected carboxyl group. This unique combination allows for the sequential and controlled conjugation of different molecules. The maleimide end reacts specifically with thiol groups, commonly found in cysteine residues of proteins and peptides, while the Boc-protected end provides a latent carboxylic acid that can be deprotected for subsequent reactions, such as amide bond formation with amine-containing molecules. The short PEG linker enhances solubility in aqueous media and provides a defined spacer arm between the conjugated molecules.

Core Chemical Structure and Functional Components

The chemical structure of **Mal-PEG1-Boc** is defined by the covalent linkage of its three primary components. The systematic IUPAC name for this compound is tert-butyl 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate[1].

- **Maleimide (Mal) Group:** This functional group is a derivative of maleic acid and is highly reactive towards sulfhydryl (thiol) groups (-SH). The reaction, a Michael addition, proceeds readily at neutral pH (6.5-7.5) to form a stable, covalent thioether bond. This specificity

makes the maleimide group ideal for site-specific modification of proteins, antibodies, and other biomolecules that contain accessible cysteine residues[2][3].

- **PEG1 Linker:** The "PEG1" designation refers to a short spacer containing a single PEG-like unit. Specifically, the linker in this molecule is an ethoxypropanoate chain (-CH₂-CH₂-O-CH₂-CH₂-CO-). This hydrophilic spacer arm separates the maleimide group from the Boc-protected carboxyl group, which can help to reduce steric hindrance during conjugation reactions. Furthermore, the PEG element improves the overall water solubility of the molecule and the resulting conjugates[4].
- **Boc-Protected Carboxyl Group:** The molecule terminates in a tert-butyl ester. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for a carboxylic acid. This ester is stable under a variety of conditions but can be selectively cleaved (deprotected) under moderately acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a terminal carboxylic acid (-COOH)[5]. This newly exposed functional group can then be activated to react with primary amines, forming stable amide bonds.

The combination of a thiol-reactive group at one end and a protected, amine-reactive precursor at the other makes **Mal-PEG1-Boc** a valuable tool for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs)[6][7].

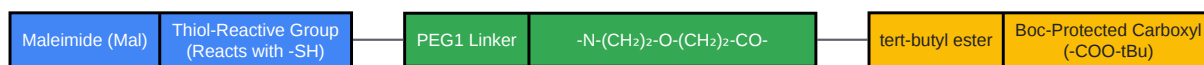
Chemical and Physical Properties

A summary of the key quantitative data for **Mal-PEG1-Boc** is presented below.

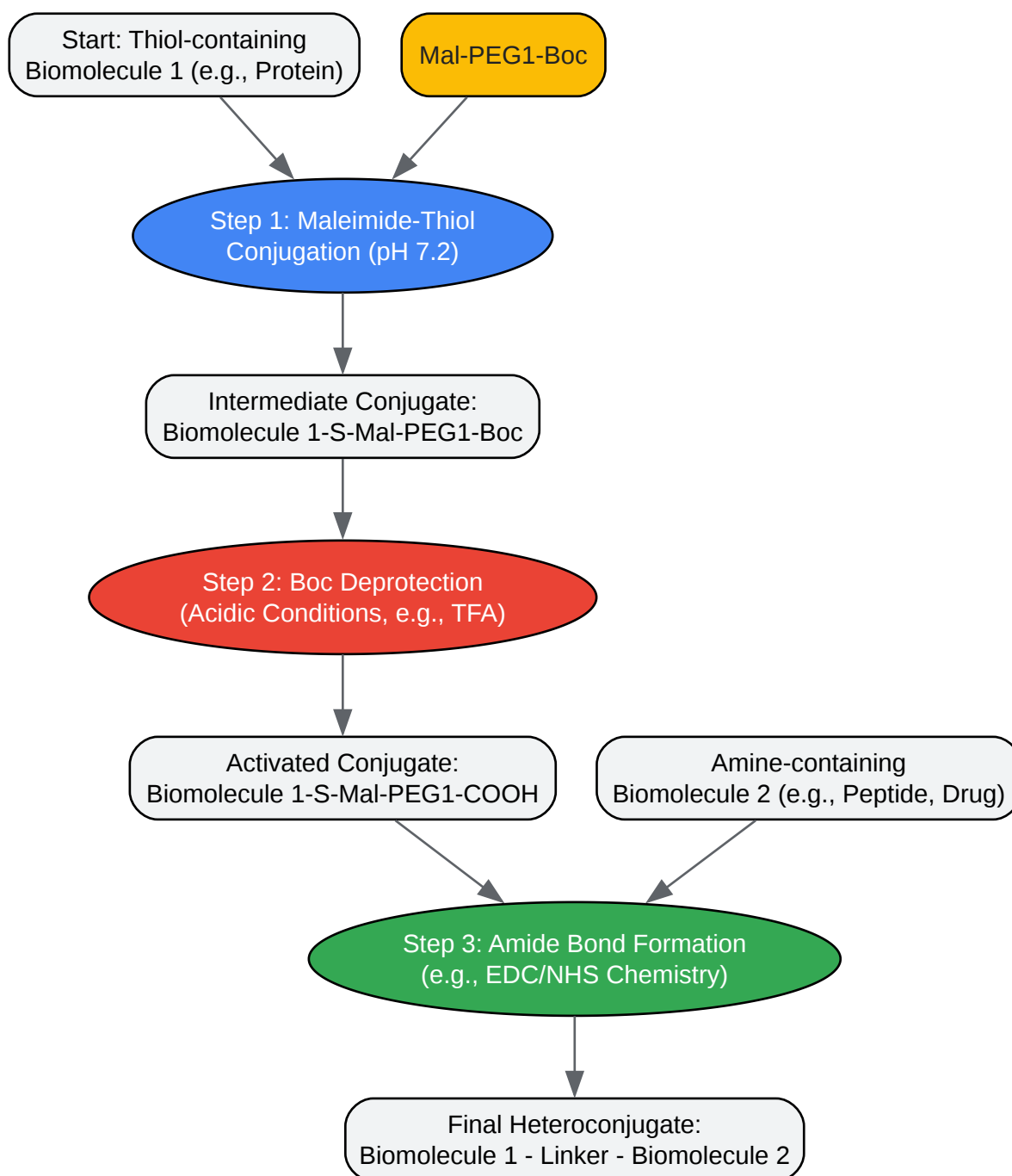
Property	Value	Reference
IUPAC Name	tert-butyl 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate	[1]
CAS Number	810677-16-8	[1]
Chemical Formula	C ₁₃ H ₁₉ NO ₅	Derived from structure
Molecular Weight	269.29 g/mol	Derived from formula
Canonical SMILES	CC(C) (C)OC(=O)CCOCCN1C(=O)C =CC1=O	[1]

Visualization of Chemical Structure

The logical flow and connectivity of the functional groups within **Mal-PEG1-Boc** are illustrated in the diagram below.



Connectivity Diagram of Mal-PEG1-Boc



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